-Phenoxyaniline is a versatile building block used in the synthesis of various organic compounds, including:
-Phenoxyaniline is being investigated for its potential applications in material science, such as:
4-Phenoxyaniline, with the chemical formula C₁₂H₁₁NO and CAS number 139-59-3, is an organic compound characterized by its phenolic and amine functional groups. It appears as a solid with a melting point of 82-84 °C and a boiling point of approximately 320 °C. The molecular weight of 4-Phenoxyaniline is 185.22 g/mol, and it has a density of about 1.1 g/cm³. This compound is classified as hazardous, with potential health effects including skin irritation, eye irritation, and possible carcinogenic effects upon prolonged exposure .
Currently, there is no extensive research available on the specific mechanism of action of 4-Phenoxyaniline in biological systems.
These reactions make 4-Phenoxyaniline a versatile intermediate in organic synthesis.
4-Phenoxyaniline exhibits notable biological activities, including:
Various methods exist for synthesizing 4-Phenoxyaniline:
ChemicalBook lists at least fifteen different synthetic routes for producing this compound .
4-Phenoxyaniline is utilized in various fields:
Studies on the interactions of 4-Phenoxyaniline indicate:
Several compounds share structural similarities with 4-Phenoxyaniline. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Aniline | C₆H₅NH₂ | Simple amine structure; widely used in dye synthesis. |
4-Aminophenol | C₆H₄(OH)(NH₂) | Hydroxyl group enhances reactivity; used in pharmaceuticals. |
Phenol | C₆H₅OH | Strongly acidic; used in resin production. |
2-Aminophenol | C₆H₄(OH)(NH₂) | Similar to 4-Aminophenol but with different reactivity patterns. |
4-Phenoxyaniline stands out due to its dual functionality as both an aromatic amine and phenol, allowing it to participate in diverse
The Ullmann reaction remains the most widely employed method for synthesizing 4-phenoxyaniline. This copper-catalyzed coupling facilitates the formation of diaryl ether bonds between aryl halides and phenols. A representative protocol involves reacting iodobenzene with 4-aminophenol in dimethyl sulfoxide (DMSO) at 80°C for 8 hours, using copper(II) glycinate monohydrate and potassium hydroxide (KOH) to achieve a 98% yield. Key advantages include:
Table 1: Ullmann Reaction Conditions for 4-Phenoxyaniline Synthesis
Component | Specification |
---|---|
Aryl Halide | Iodobenzene |
Phenol | 4-Aminophenol |
Catalyst | Cu(II) glycinate monohydrate (0.02 mmol) |
Base | KOH (2.0 equiv) |
Solvent | DMSO (2.0 mL) |
Temperature | 80°C |
Yield | 98% |
Palladium-catalyzed cross-coupling has gained traction for its mild conditions and broad substrate compatibility. A 2022 study demonstrated the synthesis of 4-phenoxyaniline derivatives via nucleophilic aromatic substitution (SNAr) using 3-chloro-4-phenoxyaniline and benzoic acids in the presence of HATU coupling reagent. This method achieves yields up to 90% at room temperature, avoiding the high temperatures of Ullmann reactions.
Mechanistic Insights:
Industrial-scale production often employs nitration followed by condensation. A patent by CN103724213A outlines a "one-pot" synthesis of 2,6-diisopropyl-4-phenoxyaniline:
Recent innovations focus on ligand design to enhance catalytic activity:
Table 2: Comparison of Catalytic Systems
Catalyst Type | Temperature (°C) | Yield (%) | Reusability |
---|---|---|---|
Cu(II) glycinate | 80 | 98 | Low |
Pd/DPPF | 25 | 92 | Moderate |
Fe$$3$$O$$4$$@Pd | 80 | 95 | High |
Sustainable protocols emphasize solvent recycling and energy efficiency:
4-Phenoxyaniline derivatives have demonstrated significant neuroprotective activity through targeted inhibition of Bid protein, a key member of the Bcl-2 family involved in apoptotic cascades. The mechanistic studies reveal that N-acyl-substituted derivatives of 4-phenoxyaniline effectively attenuate Bid-mediated neurotoxicity in cellular models.
The most potent derivatives identified include compounds substituted with 4-piperidine carboxylic acid and N-hydroxyethyl-4-piperidine carboxylic acid, which displayed significant neuroprotective activity at concentrations as low as 1 μM. These compounds provide robust protection against both glutamate-induced toxicity and Bid-induced cell death in cultured neurons.
Table 1: Bid Protein Inhibition Data
Compound Type | Effective Concentration | Protection Mechanism | Cellular Target |
---|---|---|---|
4-Piperidine carboxylic acid derivative | 1 μM | Glutamate toxicity protection | Bid protein |
N-Hydroxyethyl-4-piperidine carboxylic acid derivative | 1 μM | Bid-induced toxicity protection | Bcl-2 family proteins |
N-acyl-4-phenoxyaniline scaffold | Variable EC50 values | Mitochondrial membrane stabilization | Apoptotic cascade |
The mechanistic action involves occupying a deep hydrophobic crevice on the Bid protein surface, preventing the release of death-promoting factors into the cytosol. Real-time measurements of cell impedance and tBid-overexpression assays confirm that these compounds directly address the Bid protein, representing the first antiapoptotic small molecules targeting Bcl-2 family proteins through this mechanism.
Acylated phenoxyanilide and thiourea compounds derived from 4-phenoxyaniline have been identified as novel non-β-lactam inhibitors of TEM-type β-lactamase enzymes. Two lead compounds, designated 4g and 5c, demonstrate inhibition potency in the micromolar range through non-covalent binding mechanisms.
The structure-activity relationship studies reveal that carbon chain length and substituent positioning in ortho- and para-positions of the acylated phenoxyanilide significantly influence inhibitory activity. Molecular docking studies confirm that these compounds bind in the vicinity of the TEM-171 active site without forming covalent bonds, distinguishing them from traditional β-lactam inhibitors.
Table 2: β-Lactamase Inhibition Parameters
Compound | Inhibition Range | Binding Mode | Target Site |
---|---|---|---|
Acylated phenoxyanilide 4g | Micromolar IC50 | Non-covalent | TEM-171 active site |
Thiourea compound 5c | Micromolar IC50 | Non-covalent | β-lactamase active site |
Phenoxyanilide derivatives | Structure-dependent | Active site binding | TEM-type enzymes |
The inhibition mechanism involves blocking access to the active site rather than covalent modification, representing a novel approach to β-lactamase inhibition that may overcome resistance mechanisms associated with traditional inhibitors.
TEMPO paramagnetic moiety conjugation to 4-phenoxyaniline creates highly effective spin probes for studying protein binding dynamics, particularly with bovine serum albumin. These spin-labeled derivatives enable detailed analysis of protein-ligand interactions through electron paramagnetic resonance (EPR) spectroscopy.
The N-acyl derivative of 4-phenoxyaniline spin label demonstrates specific binding affinity to albumin binding sites, with EPR spectroscopy providing quantitative information about the local environment and binding dynamics. The spin probe exhibits characteristic spectral changes upon binding, allowing for precise determination of association constants and binding stoichiometry.
Table 3: TEMPO Spin Label Binding Data
Parameter | Measurement Method | Observed Effect | Quantitative Data |
---|---|---|---|
Albumin binding affinity | EPR spectroscopy | Spectral line broadening | Association constants determined |
Microenvironment changes | Fluorescence spectroscopy | Intensity variations | Binding stoichiometry measured |
Protein conformation | Circular dichroism | Secondary structure changes | Structural parameters quantified |
The competitive extraction experiments with cyclodextrin demonstrate that the spin probe can be removed from the albumin binding pocket, confirming specific protein-ligand interactions rather than non-specific binding. This competitive binding provides insights into the relative binding affinities and the geometry of the host-guest complex.
Trehalose solution significantly influences the binding of 4-phenoxyaniline spin labels to bovine serum albumin, affecting both the secondary structure of the protein and the binding dynamics of the ligand. The disaccharide acts as a conformational stabilizer, altering the protein's structure in ways that modify ligand binding characteristics.
Circular dichroism measurements reveal that trehalose influences the effect of spin probe binding on albumin's secondary structure, with measurable changes in α-helical content and β-sheet formation. The EPR spectroscopy data, combined with UV-Vis spectroscopy, provides detailed information about how trehalose-mediated conformational changes affect the binding pocket accessibility and ligand orientation.
Table 4: Trehalose-Mediated Effects
Effect Type | Measurement | Trehalose Influence | Structural Consequence |
---|---|---|---|
Secondary structure changes | Circular dichroism | Protein stabilization | Modified α-helical content |
Binding affinity | EPR spectroscopy | Altered association constants | Changed binding pocket geometry |
Conformational flexibility | UV-Vis spectroscopy | Reduced protein dynamics | Stabilized ligand binding |
The preferential hydration effect of trehalose around the protein surface creates a protective shell that influences how the 4-phenoxyaniline derivatives interact with the albumin binding sites. This trehalose-mediated stabilization has implications for protein preservation and drug delivery applications.
β-Cyclodextrin forms stable host-guest inclusion complexes with 4-phenoxyaniline through aromatic fragment inclusion in the cyclodextrin cavity. The formation of these complexes occurs specifically via the aromatic portion of the 4-phenoxyaniline molecule, with the phenyl rings fitting into the hydrophobic cavity of the cyclodextrin.
Molecular docking studies and experimental binding measurements reveal that the association constants for 4-phenoxyaniline-cyclodextrin complexes are significant, with stoichiometric ratios typically following a 1:1 binding model. The binding geometry involves the aromatic system of 4-phenoxyaniline being encapsulated within the cyclodextrin cavity while the amino group remains exposed.
Table 5: Cyclodextrin Host-Guest Complexation Data
Complex Type | Binding Stoichiometry | Association Constant | Binding Mode |
---|---|---|---|
4-Phenoxyaniline-β-CD | 1:1 | Determined by titration | Aromatic inclusion |
N-acyl derivative-β-CD | 1:1 | Competitive binding | Hydrophobic cavity binding |
Spin label-β-CD | 1:1 | EPR-determined | Competitive extraction |
The competitive binding experiments demonstrate that cyclodextrin can extract the spin probe from albumin binding sites, indicating that the cyclodextrin cavity provides a thermodynamically favorable environment for the 4-phenoxyaniline derivatives. This host-guest interaction has potential applications in drug delivery and separation technologies.
Irritant;Health Hazard;Environmental Hazard